![molecular formula C17H19NO3 B14171267 N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide CAS No. 922517-03-1](/img/structure/B14171267.png)
N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide is an organic compound with a complex structure that includes a hydroxyphenyl group, a methoxy group, and a phenylpropanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzaldehyde with methoxyamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 3-phenylpropanoic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propionate: Shares a similar hydroxyphenyl group but differs in the rest of the structure.
N-(4-Hydroxyphenyl)retinamide: A synthetic retinoid derivative with a hydroxyphenyl group.
N-(4-Hydroxyphenyl)acetamide: Another compound with a hydroxyphenyl group but a different amide structure.
Uniqueness
N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
922517-03-1 |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-[(4-hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide |
InChI |
InChI=1S/C17H19NO3/c1-21-18(13-15-7-10-16(19)11-8-15)17(20)12-9-14-5-3-2-4-6-14/h2-8,10-11,19H,9,12-13H2,1H3 |
Clé InChI |
SUQDMRRJAVHPSI-UHFFFAOYSA-N |
SMILES canonique |
CON(CC1=CC=C(C=C1)O)C(=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
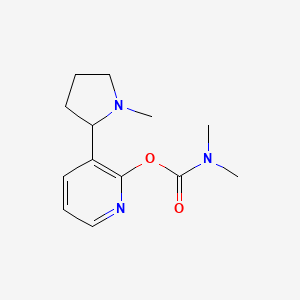
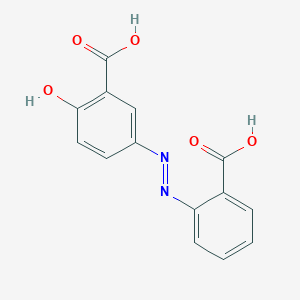

![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)

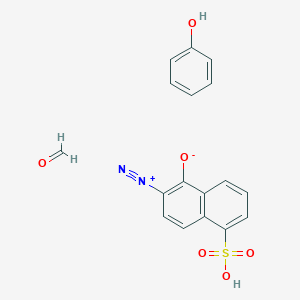
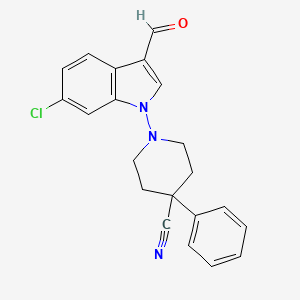
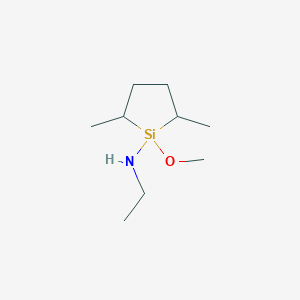

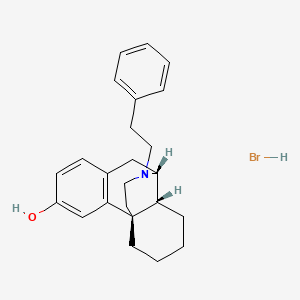
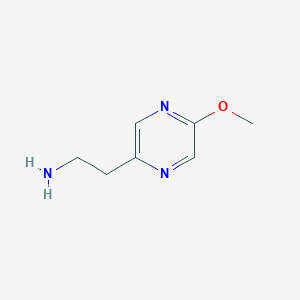
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14171252.png)

